
4-溴-2,6-二甲基苯基异氰酸酯
描述
4-Bromo-2,6-dimethylphenyl isocyanate is a chemical compound that can be derived from brominated phenolic compounds. The compound is related to various research areas, including the synthesis of polymers and the study of electrophilic substitution reactions. It is structurally related to bromo-derivatives of phenols and isocyanates, which are of interest due to their potential applications in material science and organic synthesis .
Synthesis Analysis
The synthesis of related bromo-derivatives can be achieved through different methods. For instance, the thermal rearrangement of 2-bromooxazolines leads to the formation of 2-bromoisocyanates with high selectivity and yields . Additionally, bromotricarbonylbis(dimethylphenylphosphine)manganese(I) can react with anhydrous hydrazine to yield isocyanato(dicarbonyl)hydrazinebis(dimethylphenylphosphine)manganese(I), which further reacts to form various complexes . These methods demonstrate the versatility of brominated compounds in synthesizing complex structures with potential relevance to 4-Bromo-2,6-dimethylphenyl isocyanate.
Molecular Structure Analysis
The molecular structure of bromo-derivatives and related compounds can be quite complex. For example, the stereochemistry of various bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1-dicarboxylate has been reported, and their dehydrobromination can lead to the formation of phenols . The structure of triorganotin bromides with intramolecular Sn-N coordination has been characterized, revealing a trigonal bipyramidal structure with axial N atoms . These studies provide insights into the molecular geometry and stereochemistry that could be relevant to the structure of 4-Bromo-2,6-dimethylphenyl isocyanate.
Chemical Reactions Analysis
Brominated phenolic compounds can undergo various chemical reactions. Phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been studied, showing the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights . Electrophilic substitution reactions with bromination of 2,4-dimethylphenol have been explored, leading to the formation of multiple brominated products and discussing the mechanisms involved . These reactions are indicative of the reactivity of brominated compounds and may provide a framework for understanding the chemical behavior of 4-Bromo-2,6-dimethylphenyl isocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds and isocyanates are crucial for their practical applications. The solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in various solvents has been described, with some compounds showing extreme solubility in water and others in apolar solvents . The reactivity of brominated phenols in phase transfer catalyzed polymerization and their ability to control molecular weight through the choice of comonomers and reaction conditions have been demonstrated . These properties are essential for the design and synthesis of materials with specific characteristics and could be relevant to the study of 4-Bromo-2,6-dimethylphenyl isocyanate.
科学研究应用
Photolysis and Formation of Isocyanates
- Photolysis of 2,6-dimethylphenyl azide in nitrogen matrices at low temperatures produces 2,6-dimethylphenylnitrene. In the presence of carbon monoxide, this nitrene forms the corresponding isocyanate. This indicates a pathway for generating isocyanates under specific conditions (Dunkin, Donnelly, & Lockhart, 1985).
Electrophilic Substitution and Rearrangement
- Bromination of 2,4-dimethylphenol leads to various bromo-derivatives, indicating the potential for complex chemical transformations involving dimethylphenyl compounds, which could include 4-Bromo-2,6-dimethylphenyl isocyanate (Brittain, Mare, Newman, & Chin, 1982).
Synthesis and Polymerization
- The synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol suggests its applicability in creating specific polymers (Percec & Wang, 1990).
Reaction with Isocyanides and Isocyanates
- The reactivity of a tungsten(II) aryloxide with isocyanides and isocyanates, including 2,6-dimethylphenyl isocyanate, shows its potential in forming structurally unique compounds (Lockwood, Fanwick, & Rothwell, 1997).
Asymmetric Polymerization
- Asymmetric anionic polymerization of various isocyanates, including 2,6-dimethylphenyl isocyanate, using chiral anionic initiators, shows the potential for producing optically active polymers (Okamoto, Matsuda, Nakano, & Yashima, 1994).
安全和危害
4-Bromo-2,6-dimethylphenyl isocyanate is classified as acutely toxic, both orally and dermally. It causes skin and eye irritation and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
属性
IUPAC Name |
5-bromo-2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDVSJAHTYSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403222 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenyl isocyanate | |
CAS RN |
77159-76-3 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




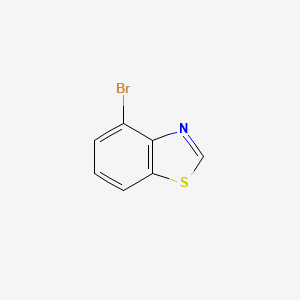
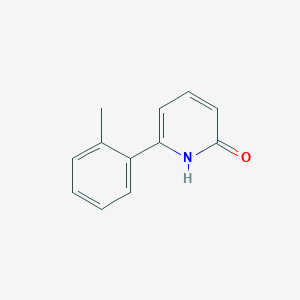

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)
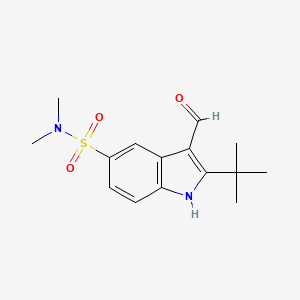
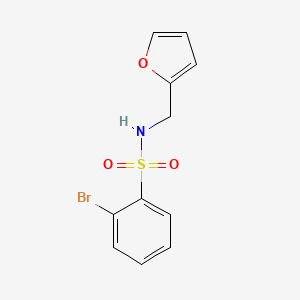
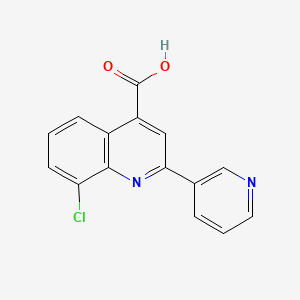
![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)
![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)
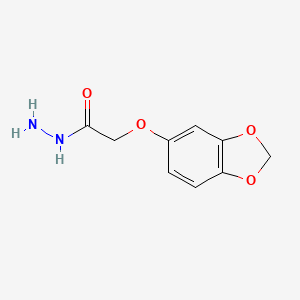
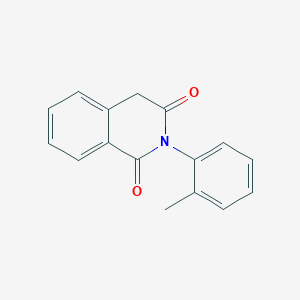
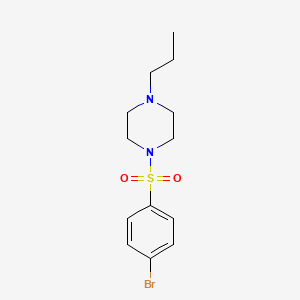
![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)